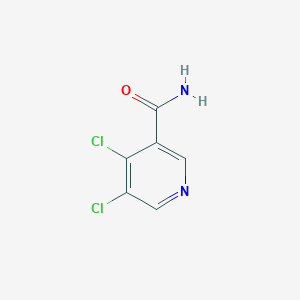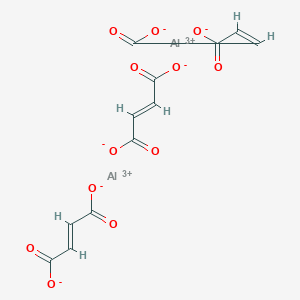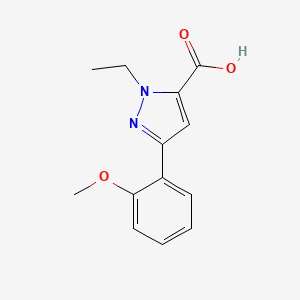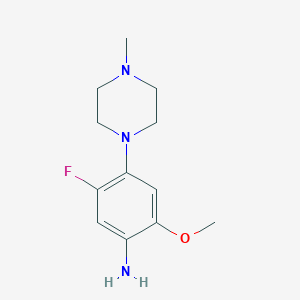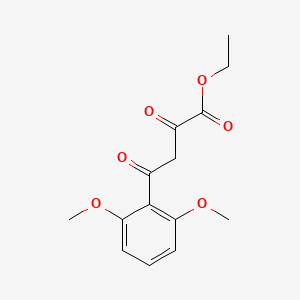
4-(2,6-Dimethylphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylphenyl)-4-oxobutyric acid (4-MBA) is an organic compound that is a carboxylic acid and is a derivative of butyric acid. It is a white crystalline solid that is soluble in water and ethanol. 4-MBA is used in a variety of scientific research applications, including as a reagent in organic synthesis, as an analytical tool, and as an inhibitor of certain enzymes. In addition, 4-MBA has been studied for its biochemical and physiological effects.
科学的研究の応用
4-(2,6-Dimethylphenyl)-4-oxobutyric acid has a variety of scientific research applications. It is used as a reagent in organic synthesis, as an analytical tool, and as an inhibitor of certain enzymes. In organic synthesis, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is used as a starting material for the synthesis of various compounds. As an analytical tool, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is used to detect and quantify certain compounds in a sample. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase.
作用機序
The mechanism of action of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is not well understood. However, it is known that 4-(2,6-Dimethylphenyl)-4-oxobutyric acid can act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been shown to interfere with the function of certain proteins, such as the protein kinase C.
Biochemical and Physiological Effects
4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been studied for its biochemical and physiological effects. It has been shown to interfere with the function of certain proteins, such as the protein kinase C. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes.
実験室実験の利点と制限
The main advantage of using 4-(2,6-Dimethylphenyl)-4-oxobutyric acid in laboratory experiments is its ability to act as an inhibitor of certain enzymes. This makes it useful for studying the function of these enzymes. In addition, 4-(2,6-Dimethylphenyl)-4-oxobutyric acid is relatively stable and easy to synthesize. However, there are some limitations to using 4-(2,6-Dimethylphenyl)-4-oxobutyric acid in laboratory experiments. For example, it is a relatively weak inhibitor of enzymes, and it can be difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for the study of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid. These include further study of its biochemical and physiological effects, as well as its ability to modulate the activity of certain enzymes. In addition, further research is needed to understand the mechanism of action of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid and to explore potential applications of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid in therapeutic and diagnostic applications. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-(2,6-Dimethylphenyl)-4-oxobutyric acid.
合成法
4-(2,6-Dimethylphenyl)-4-oxobutyric acid can be synthesized through either the reaction of 4-bromobutyric acid with 2,6-dimethylphenylmagnesium bromide or the reaction of 4-bromobutyric acid with 2,6-dimethylphenol. The first method involves the reaction of 4-bromobutyric acid with 2,6-dimethylphenylmagnesium bromide in an inert atmosphere at a temperature of -78°C for a period of 1-2 hours. The second method involves the reaction of 4-bromobutyric acid with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide at a temperature of 0-5°C for a period of 1-2 hours.
特性
IUPAC Name |
4-(2,6-dimethylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDYNZYRLSUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylphenyl)-4-oxobutyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





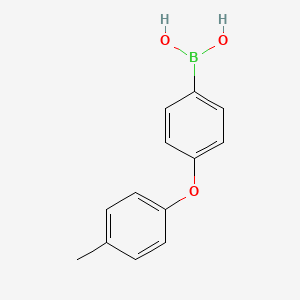
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)
